2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone

Description

Molecular Architecture and IUPAC Nomenclature

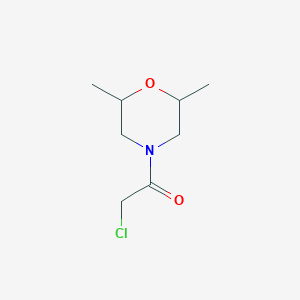

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is a morpholine derivative characterized by a heterocyclic oxygen- and nitrogen-containing ring system. The core structure consists of a six-membered morpholine ring (C₄H₉NO) with methyl substituents at the 2- and 6-positions and a chloroacetyl group (-COCH₂Cl) bonded to the nitrogen atom at the 4-position. The molecular formula is C₈H₁₄ClNO₂ , with a molecular weight of 191.65 g/mol .

IUPAC Nomenclature

The systematic name follows the substitutive nomenclature rules:

- Morpholin-4-yl : Indicates the morpholine ring system.

- 2,6-Dimethyl : Specifies methyl groups at positions 2 and 6 of the morpholine ring.

- 1-Ethanone : Denotes the ketone group at position 1 of the ethanone chain.

- 2-Chloro : Identifies the chlorine atom at position 2 of the ethanone chain.

Thus, the IUPAC name is 2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one .

Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄ClNO₂ | |

| Molecular Weight | 191.65 g/mol | |

| SMILES | CC1CN(CC(O1)C)C(=O)CCl | |

| InChIKey | SMTSEWHPTUIWBY-UHFFFAOYSA-N | |

| CAS Number | 379254-90-7 |

The chloroacetyl group introduces electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions .

Properties

IUPAC Name |

2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTSEWHPTUIWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399864 | |

| Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379254-90-7 | |

| Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 2,6-Dimethylmorpholine: The morpholine ring with methyl groups at positions 2 and 6.

- Chloroacetyl chloride: A reactive acyl chloride used to introduce the chloroacetyl moiety.

Typical Preparation Method

The most common and straightforward method to prepare this compound involves the acylation of 2,6-dimethylmorpholine with chloroacetyl chloride under controlled conditions.

$$

\text{2,6-dimethylmorpholine} + \text{chloroacetyl chloride} \xrightarrow[\text{base}]{\text{solvent, low temp}} \text{this compound}

$$

Reaction Conditions

- Solvent: Anhydrous solvents such as dichloromethane, chloroform, or tetrahydrofuran (THF) are typically used.

- Base: A tertiary amine base (e.g., triethylamine) is added to neutralize the hydrochloric acid generated during the reaction.

- Temperature: The reaction is usually performed at low temperatures (0–5 °C) to control the rate and avoid side reactions.

- Addition: Chloroacetyl chloride is added dropwise to a stirred solution of 2,6-dimethylmorpholine and base in the solvent.

- Workup: After completion, the reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.

Detailed Preparation Procedure (Based on Analogous Literature and Standard Practices)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 2,6-dimethylmorpholine | Dissolve in anhydrous dichloromethane or THF | Use dry solvent to prevent hydrolysis |

| 2 | Addition of base | Add triethylamine (1.1 equiv) | Base scavenges HCl formed |

| 3 | Chloroacetyl chloride addition | Add dropwise at 0–5 °C under stirring | Slow addition controls exotherm |

| 4 | Reaction stirring | Stir for 1–3 hours at 0–5 °C, then allow to warm to room temperature | Ensures complete reaction |

| 5 | Quenching | Add cold water carefully | Hydrolyzes excess reagents |

| 6 | Extraction | Separate organic layer, wash with brine, dry over anhydrous sodium sulfate | Removes impurities |

| 7 | Purification | Concentrate and recrystallize from methanol or ethyl acetate | Yields pure product |

Research Findings and Analogous Synthetic Insights

- A related study involving the synthesis of chloroacetyl derivatives of piperazine (a structurally similar heterocycle) used chloroacetyl chloride and base in ethanol or acetonitrile at reflux, yielding high purity products in 70–80% yields.

- The use of triethylamine as a base is common to neutralize HCl and drive the reaction forward.

- Purification by recrystallization from methanol or ethyl acetate is effective for isolating the product with high purity.

- The reaction is sensitive to moisture; anhydrous conditions are critical to prevent hydrolysis of chloroacetyl chloride.

Data Table: Typical Reaction Parameters for Preparation

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Morpholine derivative | 1.0 equiv | 2,6-dimethylmorpholine |

| Chloroacetyl chloride | 1.0–1.1 equiv | Slight excess to ensure completion |

| Base (triethylamine) | 1.1–1.2 equiv | Neutralizes HCl |

| Solvent | Dichloromethane, THF, or chloroform | Anhydrous required |

| Temperature | 0–5 °C during addition, then RT | Controls reaction rate |

| Reaction time | 1–3 hours | Ensures full conversion |

| Yield | 70–85% (reported for similar compounds) | Depends on purification |

| Purification method | Recrystallization or chromatography | To achieve >98% purity |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanone derivatives.

Reduction: Formation of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanol.

Oxidation: Formation of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-acetic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chloro group and a morpholine ring, which contribute to its reactivity and biological activity. Its molecular formula is C10H14ClN2O, with a molecular weight of approximately 216.68 g/mol.

Biological Research Applications

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone has been investigated for several biological activities:

Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines with promising results:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 7.8 |

| A549 (Lung Cancer) | 12.0 |

These results suggest that the compound may serve as a lead for developing new anticancer therapies.

Neuropharmacological Effects

Research has shown that this compound can act on the central nervous system. It has been evaluated for its potential as a neuroprotective agent in models of neurodegenerative diseases. In vivo studies demonstrated that it could reduce neuronal damage in models of Alzheimer's disease by inhibiting acetylcholinesterase activity.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of morpholine derivatives with chloroacetyl chloride under controlled conditions. The proposed mechanism involves nucleophilic attack by the morpholine nitrogen on the carbonyl carbon of the chloroacetyl group, leading to the formation of the target compound.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

Case Study: Anticancer Activity

A study published in a peer-reviewed journal assessed the efficacy of this compound against MCF-7 breast cancer cells. The study found that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through activation of caspase pathways.

Case Study: Neuroprotection

Another research project focused on evaluating the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The results indicated that administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Chlorinated Ketones

*Calculated based on molecular formula C₈H₁₃ClNO₂.

Key Observations:

- Substituent Effects: The morpholine ring in the target compound enhances solubility compared to the lipophilic dichlorophenyl or fluorenyl groups in analogues . The absence of a chiral center in the target compound simplifies synthesis relative to enantioselective derivatives like 2-chloro-1-(2,4-dichlorophenyl)ethanol, which require transition-metal catalysts (e.g., ruthenium) or borane complexes for high enantiomeric excess (ee) .

- Synthetic Methods: Chloroacylation (as used in ) is a common method for chloroethyl ketones, while Friedel-Crafts acylation is employed for aryl-substituted variants . Enantioselective synthesis, critical for ethanol derivatives, is unnecessary for the target compound due to its lack of stereocenters .

Physicochemical and Functional Properties

Solubility and Stability :

- Crystallography and Characterization: Compounds like 2,2-dichloro-1-(4-methylphenyl)ethanone are characterized via single-crystal X-ray diffraction (R factor = 0.054) using programs like SHELXL and ORTEP .

Industrial and Research Relevance

Pharmaceutical Intermediates :

Cost and Scalability :

- Transition-metal catalysts (e.g., ruthenium) used in enantioselective syntheses increase production costs, whereas the target compound’s simpler synthesis may offer scalability advantages .

Biological Activity

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique chemical structure, which may contribute to various biological effects, including anticonvulsant and anticancer properties.

The molecular formula for this compound is with a molecular weight of approximately 175.64 g/mol. The compound features a chloro group and a morpholine ring, which are significant for its biological activity.

Anticonvulsant Activity

Research indicates that morpholine derivatives exhibit significant anticonvulsant properties. In particular, studies have shown that compounds similar to this compound can effectively inhibit seizures in animal models. For instance, the structure-activity relationship (SAR) studies suggest that modifications in the morpholine ring can enhance anticonvulsant efficacy.

Table 1: Anticonvulsant Activity of Morpholine Derivatives

| Compound | Dose (mg/kg) | MES Test Result | Toxicity (Rotarod Test) |

|---|---|---|---|

| A | 100 | Active | Low |

| B | 300 | Active | Moderate |

| C | 100 | Inactive | Low |

Anticancer Activity

Recent studies have highlighted the anticancer potential of morpholine-based compounds. Specifically, this compound has been investigated for its effects on ovarian cancer cell lines. The compound demonstrated significant cytotoxicity against cancer cells, suggesting its potential as a lead molecule in cancer therapy.

Case Study: Antitumor Activity

A study conducted on ovarian cancer cells showed that treatment with morpholine derivatives resulted in reduced cell viability and induced apoptosis. The mechanism appears to involve the inhibition of HIF-1α, a key regulator of tumor growth and metabolism.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Ion Channel Modulation : Similar compounds have shown to affect voltage-gated sodium channels, which are crucial in neuronal excitability and seizure propagation.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Tumor Growth Factors : By modulating growth factors like HIF-1α, these compounds can hinder tumor progression.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups on the morpholine ring enhances the biological activity of these compounds. Variations in substituents can significantly impact both anticonvulsant and anticancer activities.

Table 2: Structure-Activity Relationship of Morpholine Derivatives

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased activity |

| Alkyl groups | Variable effects |

| Halogen substitutions | Enhanced potency |

Q & A

Q. What methods are recommended for characterizing the purity and structural identity of 2-chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone?

To confirm purity and structural identity:

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for quantitative purity assessment (95% purity reported in batch-specific data) .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions, particularly the 2,6-dimethyl-morpholine ring and chloroethanone moiety.

- Mass Spectrometry (MS) for molecular weight confirmation (expected m/z: 205.69 for [M]⁺) .

- Infrared (IR) Spectroscopy to detect functional groups (e.g., C=O stretch ~1700 cm⁻¹, C-Cl ~550–750 cm⁻¹) .

Q. What spectroscopic and crystallographic techniques are critical for resolving structural ambiguities?

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration and bond lengths/angles. For example, mean C–C bond lengths of 1.54 Å and R factors < 0.06 ensure accuracy .

- ORTEP-III : Generate thermal ellipsoid diagrams to visualize atomic displacement parameters and confirm stereochemistry .

- Cross-validate NMR/IR data with computational tools (e.g., density functional theory (DFT)) to resolve electronic effects from the morpholine ring .

Q. What safety precautions are essential when handling this compound?

- Chlorinated ketone hazards : Use fume hoods, nitrile gloves, and eye protection due to potential skin/eye irritation .

- Storage : Keep in inert, dry conditions (argon/vacuum-sealed) to prevent hydrolysis of the chloroethanone group.

- Waste disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can asymmetric synthesis of enantiomers be optimized using biocatalysis?

-

Experimental design : Screen microbial reductases (e.g., Acinetobacter sp.) for enantioselective reduction of the ketone group. Optimize pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate buffer) to maximize yield (e.g., 56.2% at pH 7.6) and stereoselectivity (>99.9% ee) .

-

Key variables :

pH Ionic Strength (M) Yield (%) ee (%) 6.0 0.1 42.1 99.9 7.6 0.1 56.2 99.9 7.6 0.2 55.8 99.9 -

Contradiction note : Strain-dependent pH optima exist (e.g., Acinetobacter sp. SC13874 prefers pH 5.5), necessitating strain-specific optimization .

Q. How do the 2,6-dimethyl substituents on the morpholine ring influence reactivity?

- Steric effects : The dimethyl groups hinder nucleophilic attack at the morpholine nitrogen, directing reactivity toward the chloroethanone group.

- Electronic effects : Methyl groups increase electron density on the morpholine oxygen, stabilizing intermediates in SN2 reactions. Compare with non-methylated analogs (e.g., 2-chloro-1-morpholino-ethanone) to quantify rate differences .

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved?

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

Q. How to address conflicting spectroscopic data (e.g., IR carbonyl shifts) across studies?

Q. What strategies improve yields in multi-step syntheses involving this compound?

Q. How to validate the compound’s role in synthesizing bioactive heterocycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.